
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a thiazole ring, which is a type of heterocyclic aromatic ring that contains both sulfur and nitrogen atoms. Attached to this ring is a 2,4-dichlorophenyl group and an acrylonitrile group. The compound also contains a phenoxyphenyl group.Physical and Chemical Properties Analysis
The compound is a solid . Its molecular formula is C24H15Cl2N3OS, and it has a molecular weight of 464.36. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Reduction and Derivative Formation : The compound undergoes reduction with lithium aluminum hydride, forming derivatives such as (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene. This process was demonstrated by Frolov et al. (2005), who achieved yields ranging from 15 to 40% and confirmed the structure via X-ray diffraction analysis (Frolov et al., 2005).
Biological and Pharmacological Activities
Fungicidal Activity : Research conducted by Shen De-long (2010) on similar thiazolylacrylonitriles demonstrated significant fungicidal activity, especially against Colletotrichum gossypii. The study synthesized novel compounds and evaluated their bioactivity, finding that several had high growth inhibition rates (Shen De-long, 2010).
Corrosion Inhibition : Thiazoles, including those structurally related to the compound , have applications in corrosion inhibition. Farahati et al. (2019) synthesized and evaluated thiazoles as effective corrosion inhibitors for copper, demonstrating their utility in material science (Farahati et al., 2019).
Optical and Electronic Applications
Optoelectronic Devices : Anandan et al. (2018) researched thiophene dyes structurally related to the compound, highlighting their use in optoelectronic devices. These dyes showed potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Fluorescent Properties : Eltyshev et al. (2021) designed new fluorescent thiazoles based on a similar acrylonitrile core. These compounds exhibited a range of fluorescent colors and were investigated for their potential in biological applications, including cell penetration and localization (Eltyshev et al., 2021).
Chemosensors for Metal Ions : Hranjec et al. (2012) synthesized and characterized benzimidazoles and quinolines, related to acrylonitriles, as potential chemosensors for different metal cations. Their research demonstrated the ability of these compounds to selectively sense various cations, indicating their potential in analytical chemistry (Hranjec et al., 2012).
Propiedades
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3OS/c25-17-6-11-21(22(26)12-17)23-15-31-24(29-23)16(13-27)14-28-18-7-9-20(10-8-18)30-19-4-2-1-3-5-19/h1-12,14-15,28H/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANXNBIADSDNGX-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
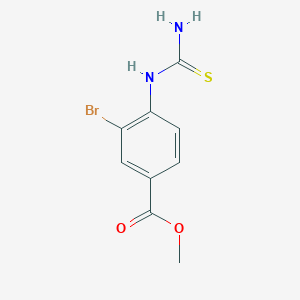
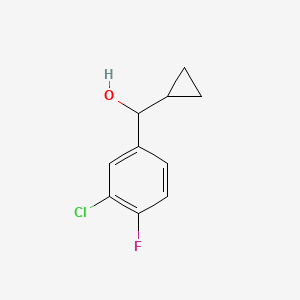
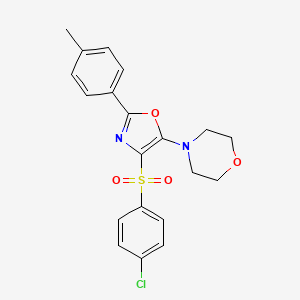
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

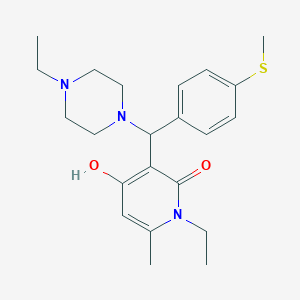

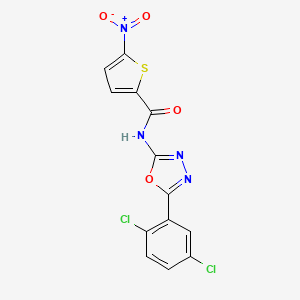
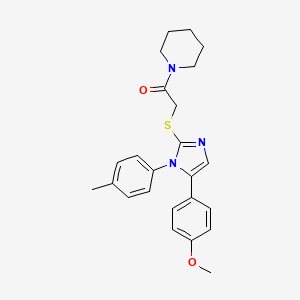

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)
